molecular formula C10H8N8 B2949334 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine CAS No. 478039-39-3

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine

Cat. No.: B2949334
CAS No.: 478039-39-3
M. Wt: 240.23
InChI Key: CBXQPPOWWCNJNG-ACAGNQJTSA-N
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Description

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is a heterocyclic compound featuring a methanimine (Schiff base) linker connecting two aromatic systems: a phenyl-tetrazole moiety and a 1,2,4-triazole ring. The tetrazole group (a five-membered ring with four nitrogen atoms) and the 1,2,4-triazole (a five-membered ring with three nitrogen atoms) are both nitrogen-rich heterocycles, which are frequently employed in medicinal chemistry due to their bioisosteric properties, metabolic stability, and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N8/c1-3-9(10-14-16-17-15-10)4-2-8(1)5-13-18-6-11-12-7-18/h1-7H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXQPPOWWCNJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multi-step reactions starting from commercially available precursors. The process often includes:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of azide compounds with nitriles under acidic or basic conditions.

    Formation of the Triazole Ring: This step usually involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the tetrazole and triazole rings through a methanimine linkage, often using condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique combination of tetrazole and triazole rings distinguishes it from analogous derivatives. Key structural comparisons include:

Compound Core Structure Substituents Heterocycles
Target Compound Methanimine linker Phenyl-tetrazole, 1,2,4-triazole Tetrazole, 1,2,4-triazole
3-(Methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole Triazole core Methylthio, trimethoxyphenyl 1,2,4-triazole
5-Amino-1,3,4-thiadiazol-2-yl-triazole hybrids Triazole-thiadiazole Thiadiazole, varied aryl groups 1,2,4-triazole, 1,3,4-thiadiazole
4-Allyl-5-pyridin-4-yl-2,4-dihydro-1,2,4-triazol-3-thione Triazole-thione Allyl, pyridinyl 1,2,4-triazole

Key Observations :

  • The target compound’s dual heterocyclic system may enhance binding affinity in biological systems compared to single-heterocycle analogs .

Key Observations :

  • Schiff base formation (methanimine linker) likely requires mild acid/base conditions, contrasting with the harsher reflux conditions in .

Key Observations :

  • The tetrazole group in the target compound may act as a carboxylate bioisostere, improving metabolic stability compared to carboxylic acid-containing analogs .
  • The 1,2,4-triazole ring’s nitrogen atoms could facilitate hydrogen bonding with biological targets, similar to thiadiazole derivatives in .
Physicochemical Properties

Theoretical and experimental data from similar compounds suggest:

Property Target Compound 3-(Methylthio)-4-phenyl-triazole Triazole-thiadiazole hybrids
LogP (Predicted) Moderate (~2.5) High (~3.8, due to trimethoxyphenyl) Variable (1.5–4.0)
Solubility Moderate (polar groups) Low (lipophilic substituents) Low to moderate
Metabolic Stability High (tetrazole bioisostere) Moderate Variable

Key Observations :

  • The tetrazole ring’s polarity may enhance aqueous solubility compared to purely aromatic substituents in .
  • The Schiff base linker could introduce susceptibility to hydrolysis, necessiting stability studies .

Biological Activity

The compound 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is a novel heterocyclic compound that incorporates both tetrazole and triazole moieties. These types of compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N6\text{C}_{13}\text{H}_{12}\text{N}_6

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL . The presence of the tetrazole ring is crucial for enhancing the antimicrobial activity.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli2
Compound BS. aureus8
Target CompoundVarious0.25 - 16

Antitumor Activity

The antitumor potential of tetrazole and triazole derivatives has also been explored. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL for related compounds against human cancer cell lines . The structural features such as electron-donating groups on the phenyl ring were found to enhance cytotoxic activity.

Table 2: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound CHT291.61
Compound DJurkat1.98
Target CompoundMCF7TBD

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been documented in several studies. For instance, derivatives containing both tetrazole and triazole rings have shown promising results in animal models for seizure protection . The mechanism is hypothesized to involve modulation of neurotransmitter systems.

Study on Antimicrobial Efficacy

In a study published in MDPI, a series of tetrazole derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain substitutions on the tetrazole ring significantly improved antimicrobial efficacy compared to standard antibiotics like Ciprofloxacin .

Study on Antitumor Activity

Another investigation focused on the synthesis of novel pyrazolyl-pyrazoline derivatives incorporating tetrazole and triazole rings. These compounds exhibited significant antitumor activity with promising IC50 values against various cancer cell lines, demonstrating their potential as therapeutic agents .

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